molecular formula C7H12O2 B6166646 3-cyclopropyloxolan-3-ol CAS No. 1416438-43-1

3-cyclopropyloxolan-3-ol

Cat. No.: B6166646
CAS No.: 1416438-43-1
M. Wt: 128.2
InChI Key:
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Description

3-cyclopropyloxolan-3-ol: is an organic compound characterized by a cyclopropyl group attached to an oxolane ring with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyloxolan-3-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with ethylene oxide under acidic or basic conditions to form the oxolane ring . Another approach involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-cyclopropyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl-substituted alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols.

    Substitution: Cyclopropyl derivatives with various functional groups.

Scientific Research Applications

3-cyclopropyloxolan-3-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl group imparts unique steric and electronic properties, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.

    Cyclopropylcarbinol: Similar but with different functional groups attached to the cyclopropyl ring.

    Oxolane derivatives: Compounds with oxolane rings but different substituents.

Uniqueness: 3-cyclopropyloxolan-3-ol is unique due to the combination of the cyclopropyl group and the oxolane ring, which imparts distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyloxolan-3-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylcarbinol", "Epichlorohydrin", "Sodium hydroxide", "Water", "Diethyl ether", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with epichlorohydrin in the presence of sodium hydroxide and water to form 3-cyclopropyloxirane.", "Step 2: The resulting 3-cyclopropyloxirane is then reacted with diethyl ether and sulfuric acid to form 3-cyclopropyloxirane sulfate.", "Step 3: The 3-cyclopropyloxirane sulfate is then treated with sodium bicarbonate to form 3-cyclopropyloxolan-3-ol." ] }

CAS No.

1416438-43-1

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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